molecular formula C14H13FN2O3S B11169296 Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11169296
M. Wt: 308.33 g/mol
InChI Key: IIWMBZNVTSTQHS-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced through an amide coupling reaction between a fluorobenzoic acid derivative and the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzamido group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[2-(4-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]BENZOATE: This compound has a similar structure but with a benzoate group instead of an acetate group.

    ETHYL 2-(2-FLUOROBENZAMIDO)BENZOATE: Another similar compound with a benzoate group and lacking the thiazole ring.

Uniqueness

ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to the presence of both the thiazole ring and the fluorobenzamido group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-9-8-21-14(16-9)17-13(19)10-5-3-4-6-11(10)15/h3-6,8H,2,7H2,1H3,(H,16,17,19)

InChI Key

IIWMBZNVTSTQHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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